molecular formula C7H12O3 B13957314 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- CAS No. 5739-83-3

2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)-

Cat. No.: B13957314
CAS No.: 5739-83-3
M. Wt: 144.17 g/mol
InChI Key: GIWZMQDOFIGDGO-SNAWJCMRSA-N
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Description

The compound 2-pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- is an α,β-unsaturated ester with a hydroxy and methyl substituent at the 4-position. Such compounds are frequently identified in natural product degradation studies or synthetic pathways, particularly in supercritical solvent systems (e.g., methanol, ethanol) used for biomass processing .

Properties

CAS No.

5739-83-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (E)-4-hydroxy-4-methylpent-2-enoate

InChI

InChI=1S/C7H12O3/c1-7(2,9)5-4-6(8)10-3/h4-5,9H,1-3H3/b5-4+

InChI Key

GIWZMQDOFIGDGO-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(/C=C/C(=O)OC)O

Canonical SMILES

CC(C)(C=CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)-

Detailed Synthetic Procedures

Esterification of 2-Pentenoic Acid Derivatives

One classical approach starts from 2-pentenoic acid derivatives, which are esterified with methanol under acidic catalysis to yield the methyl ester. This is typically performed by refluxing the acid with methanol in the presence of a protonic acid catalyst such as sulfuric acid or para-toluenesulfonic acid.

  • Reaction conditions:
    • Temperature: 60–80°C (reflux)
    • Catalyst: Protonic acid (e.g., para-toluenesulfonic acid)
    • Time: Several hours until completion
  • Outcome: Formation of methyl (E)-4-hydroxy-4-methylpent-2-enoate with retention of stereochemistry.

This method is supported by analogous esterification reactions described in patent literature for related pentenoic acid esters.

Saponification and Acidification to Obtain 2-Pentenoic Acid

Starting from ethyl or other alkyl esters of 2-methyl-4-pentenoic acid, saponification is performed to obtain the free acid, which can then be re-esterified with methanol to yield the methyl ester:

  • Saponification:
    • Reagents: 50% aqueous sodium hydroxide or potassium hydroxide mixed with methanol
    • Temperature: Ambient to 60°C
    • Time: 1–3 hours
  • Acidification:
    • Reagent: Mineral acid (e.g., 6 M hydrochloric acid)
    • Extraction: Organic solvent such as toluene or diethyl ether to isolate the acid
  • Esterification:
    • Reagents: Methanol, protonic acid catalyst
    • Temperature: 60–80°C

This sequence is well documented for preparing similar alkyl esters of pentenoic acid derivatives.

Synthesis via Reaction of Triethoxypropane with 2-Propenol-1

A patented method describes the formation of ethyl-2-methyl-4-pentenoate by reacting 1,1,1-triethoxypropane with 2-propenol-1 in the presence of phosphoric acid catalyst at elevated temperatures (100–225°C, preferably 140–180°C). The product is then hydrolyzed and esterified to yield the desired ester:

  • Step 1: Condensation reaction to form ethyl-2-methyl-4-pentenoate
  • Step 2: Saponification and acidification to yield 2-methyl-4-pentenoic acid
  • Step 3: Esterification with methanol to form methyl ester

This method provides good yields (~73.5%) and is scalable for industrial production.

Data Table: Summary of Preparation Methods

Step Method Description Reagents/Catalysts Conditions Yield/Notes Reference
1 Condensation of triethoxypropane with 2-propenol-1 1,1,1-Triethoxypropane, 2-propenol-1, phosphoric acid 140–180°C, 3 hours ~73.5% yield of ethyl-2-methyl-4-pentenoate
2 Saponification and acidification 50% NaOH or KOH, 6 M HCl Ambient to 60°C, 1–3 hours Produces 2-methyl-4-pentenoic acid
3 Esterification with methanol Methanol, protonic acid catalyst 60–80°C, several hours Methyl ester formation
4 Grignard addition for hydroxy group introduction MeMgBr (3.0 M in Et2O) -78°C, dropwise addition Hydroxy substitution at C4

Research Findings and Analysis

  • The phosphoric acid-catalyzed condensation of triethoxypropane with 2-propenol-1 is a robust method that allows for selective formation of the pentenoate backbone with control over the double bond geometry.
  • Strong base saponification followed by acidification is effective for converting esters to acids without isomerization of the double bond.
  • Esterification with methanol under acidic conditions is standard and yields the methyl ester with retention of the (2E) configuration.
  • The Grignard reaction is a versatile tool for introducing the 4-hydroxy-4-methyl substitution, although care must be taken to maintain stereochemical integrity.
  • The overall synthetic route is amenable to scale-up and industrial application, as demonstrated by patent disclosures.

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or other strong acids as catalysts.

Major Products Formed

    Oxidation: Formation of 2-Pentenoic acid, 4-oxo-4-methyl-, methyl ester.

    Reduction: Formation of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups play a crucial role in its binding affinity and reactivity. The compound can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Hydroxy-Methyl vs. Oxo Groups

Methyl 4-Oxo-2-pentenoate (CAS 2833-24-1)
  • Molecular Formula : C₆H₈O₃
  • Molecular Weight : 128.13 g/mol
  • Key Features : A 4-oxo substituent instead of 4-hydroxy-4-methyl.
  • Physical Properties : Melting point = 59–61°C; higher polarity due to the ketone group.
  • Applications : Intermediate in organic synthesis; identified in thermochemical degradation of biomass .
Target Compound (4-Hydroxy-4-Methyl Variant)
  • Inferred Properties : Likely higher hydrophilicity than the oxo analogue due to the hydroxyl group. The methyl substituent may enhance steric hindrance, affecting reaction kinetics.

Ester Group Variations: Methyl vs. Ethyl Esters

Ethyl (2E)-4-Methyl-2-pentenoate (CAS 15790-86-0)
  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol
  • Key Features : Ethyl ester group instead of methyl; 4-methyl substituent.
  • Applications : Found in plant extracts (e.g., Feretia apodanthera), suggesting roles in natural product biosynthesis or degradation .
Methyl Ester Analogues
  • Volatility : Methyl esters generally have lower boiling points than ethyl esters, enhancing volatility in applications like gas chromatography .

Stereochemical Variations: E vs. Z Isomers

Ethyl (2Z)-4-Methyl-2-pentenoate
  • Molecular Formula : C₈H₁₄O₂
  • SMILES : CCOC(=O)C=CC(C)C .
Target Compound (E-Isomer)
  • Inferred Reactivity : The E-isomer’s trans configuration may reduce steric strain compared to the Z-isomer, favoring certain addition reactions.

Complex Derivatives

2-Pentenoic Acid, 2-Methyl-4-Phenyl-, Methyl Ester, (E)- (CAS 89996-91-8)
  • Molecular Formula : C₁₃H₁₆O₂
  • Molecular Weight : 204.26 g/mol
  • Key Features : Aromatic phenyl group introduces π-π interactions, altering solubility and stability.
  • Applications: Potential use in fragrance or pharmaceutical synthesis .

Data Tables

Table 1: Structural and Physical Properties of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Source/Application
Methyl 4-oxo-2-pentenoate C₆H₈O₃ 128.13 4-oxo 59–61 Biomass degradation
Ethyl (2E)-4-methyl-2-pentenoate C₈H₁₄O₂ 142.20 4-methyl, ethyl ester N/A Plant extracts
Ethyl (2Z)-4-methyl-2-pentenoate C₈H₁₄O₂ 142.20 Z-configuration N/A Synthetic intermediates
2-Pentenoic acid, 2-methyl-4-phenyl-, methyl ester C₁₃H₁₆O₂ 204.26 4-phenyl N/A Aromatic compound synthesis

Biological Activity

2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- is a compound with notable biological activities and potential applications in various fields including food science and medicinal chemistry. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications.

  • Molecular Formula : C₇H₁₂O₃
  • Molar Mass : 144.17 g/mol
  • Structure : The compound features a pentenoic acid backbone with a hydroxyl group and a methyl ester functional group, contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that esters of 2-pentenoic acid exhibit antimicrobial activity. For instance, studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential as a natural preservative in food products . The presence of the hydroxyl group may enhance its interaction with microbial cell membranes, leading to increased efficacy.

Flavor Enhancement

The compound is also noted for its flavor-enhancing properties. It has been utilized in food formulations to impart fruity flavors, particularly resembling berry notes. This application is significant in the food industry for developing flavor profiles without synthetic additives .

Esterification Process

The synthesis of 2-pentenoic acid, 4-hydroxy-4-methyl-, methyl ester typically involves the esterification of 2-pentenoic acid with methanol in the presence of an acid catalyst. This reaction can be optimized by controlling temperature and catalyst concentration to maximize yield .

Catalytic Pathways

Recent studies have explored alternative catalytic pathways for synthesizing related compounds from pentoses using tin-containing catalysts. These methods demonstrate the versatility of pentenoic acids in generating valuable chemical intermediates for polymerization and other applications .

Case Study: Antimicrobial Activity Assessment

A study assessing the antimicrobial properties of various esters derived from pentenoic acids found that certain derivatives exhibited significant inhibitory effects against E. coli and Staphylococcus aureus. The study highlighted that modifications at the hydroxyl position enhanced antibacterial activity .

Case Study: Flavor Profile Development

In a controlled experiment, food products were formulated with varying concentrations of 2-pentenoic acid esters. Sensory analysis revealed that concentrations as low as 0.1% significantly improved flavor acceptance among consumers, indicating its effectiveness as a natural flavor enhancer .

Summary Table of Biological Activities

Biological Activity Description Reference
AntimicrobialInhibits growth of specific bacteria
Flavor EnhancementImparts fruity flavors in food
Neuroprotective PotentialInteraction with NMDA receptors

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